

An In-depth Technical Guide to 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene

Cat. No.: B1282854

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CAS Number: 91538-82-8

This technical guide provides a comprehensive overview of **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene**, a key intermediate in the fields of materials science and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the formulation of liquid crystals.

Chemical and Physical Properties

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene is a halogenated aromatic compound. While specific experimental data for this compound is not readily available in public literature, the properties of its close analogs, such as the propyl and pentyl derivatives, provide valuable context for its expected physical characteristics. These related compounds are known for their high thermal stability and low viscosity, which are crucial attributes for their application in liquid crystal displays.

Table 1: Physicochemical Properties of 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene Analogs

Property	1-Bromo-4-(trans-4-propylcyclohexyl)benzene	1-Bromo-4-(trans-4-pentylcyclohexyl)benzene
CAS Number	86579-53-5	79832-89-6
Molecular Formula	C15H21Br	C17H25Br
Molecular Weight	281.23 g/mol	309.28 g/mol
Boiling Point	332.1 °C at 760 mmHg	363 °C at 760 mmHg
Density	1.167 g/cm ³	1.129 g/cm ³
Refractive Index	1.524	1.518
Flash Point	149.4 °C	165.9 °C

Data for analogs is provided for estimation purposes.

Synthesis and Experimental Protocols

The synthesis of **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene** typically involves multi-step chemical reactions. A common synthetic pathway is the bromination of 4-(trans-4-ethylcyclohexyl)benzene. While a specific detailed protocol for the ethyl derivative is not widely published, the general procedure for similar compounds involves the electrophilic aromatic substitution of the corresponding alkylcyclohexylbenzene.

Another significant reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction, where it serves as a precursor for the synthesis of more complex molecules, particularly for liquid crystal materials.^{[1][2]}

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, such as **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene**, with a generic arylboronic acid.

Materials:

- **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(OAc)₂/PPh₃)
- Base (e.g., K₂CO₃, KOH)
- Solvent (e.g., water/TBAB)
- Tetradecane (internal standard for GC analysis)

Procedure:

- In a reaction vessel, combine **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene**, the arylboronic acid, and the palladium catalyst precursor.
- Add the base and the solvent system.
- The reaction mixture is stirred at a specific temperature (e.g., 60-100 °C) for a designated period (e.g., 2-24 hours).
- The progress of the reaction is monitored by gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
- The crude product is then purified, typically by column chromatography or recrystallization.

Applications

The primary application of **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene** is as a crucial intermediate in the synthesis of liquid crystal materials for advanced display technologies like LCDs and OLEDs.^{[3][4][5]} Its molecular structure, featuring a rigid aromatic core and a flexible cyclohexyl group, contributes to the desirable mesomorphic properties of the resulting liquid crystals.

It is also utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Spectroscopic Data

While specific spectroscopic data for **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene** is scarce in public databases, data for analogous compounds can provide an indication of the expected spectral characteristics.

Table 2: Spectroscopic Data for Related Compounds

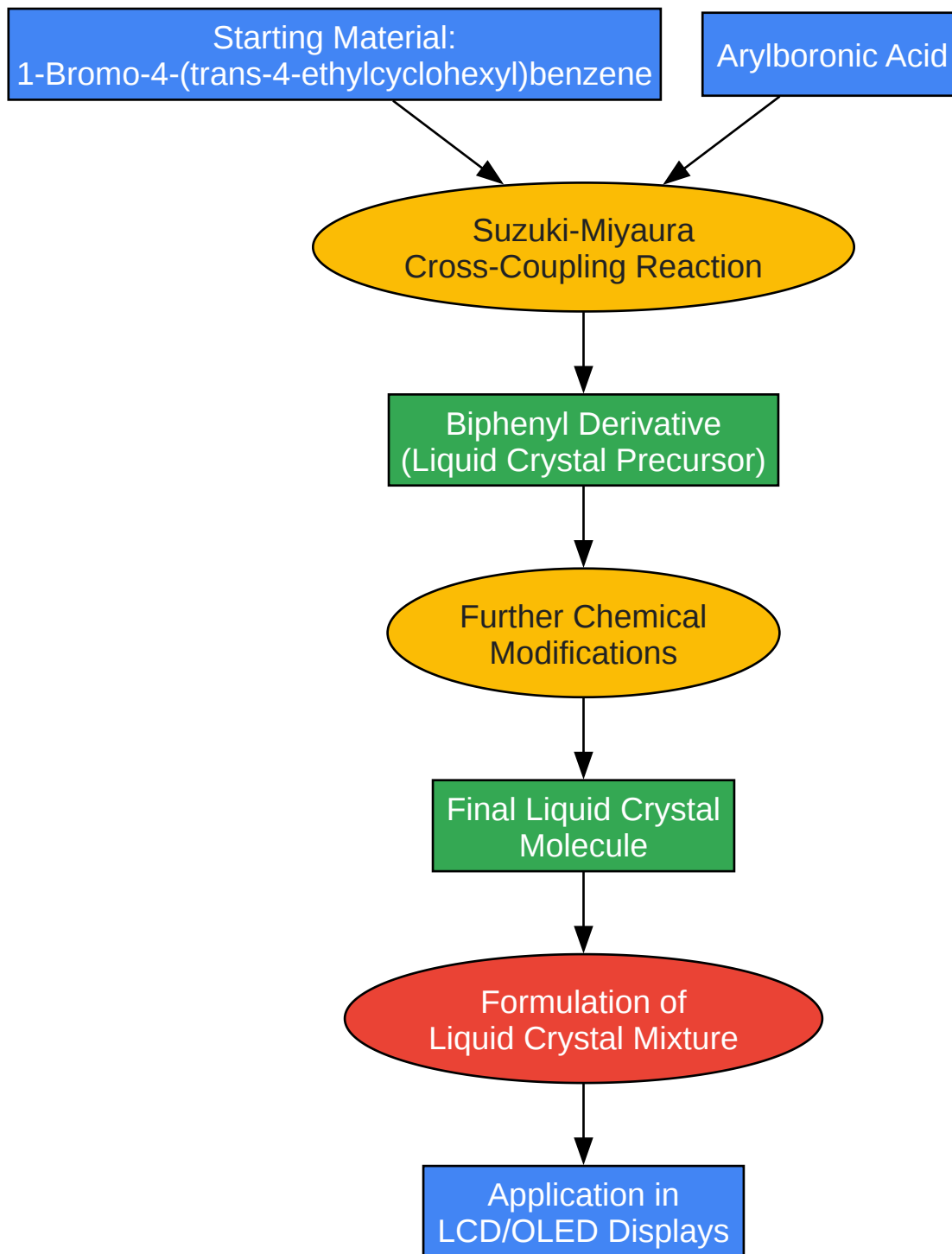
Compound	¹ H NMR Data	¹³ C NMR Data	Mass Spectrum (m/z)
1-Bromo-4-cyclohexylbenzene	Spectral data available, but specific shifts not detailed in the provided search results.	Spectral data available, but specific shifts not detailed in the provided search results.	Molecular Ion (M ⁺): ~238/240 (due to Br isotopes)
1-Bromo-4-ethylbenzene	Spectral data available, but specific shifts not detailed in the provided search results.	Spectral data available, but specific shifts not detailed in the provided search results.	Molecular Ion (M ⁺): ~184/186 (due to Br isotopes)

Signaling Pathways and Experimental Workflows

Currently, there is no available information in the searched literature detailing the involvement of **1-Bromo-4-(trans-4-ethylcyclohexyl)benzene** in any specific biological signaling pathways. Its primary role in a pharmaceutical context is as a building block in the synthesis of active pharmaceutical ingredients.

The logical workflow for its application in materials science, particularly in the development of liquid crystals, is outlined below.

Logical Workflow for Liquid Crystal Synthesis



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Caption: Logical workflow for the synthesis of liquid crystals.

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